Synthetic Accessibility via Suzuki-Miyaura Coupling: Validated 65% Yield
A patent-disclosed synthesis of 4,4'-difluorobiphenyl-3-amine via Suzuki-Miyaura cross-coupling of 5-bromo-2-fluoroaniline with (4-fluorophenyl)boronic acid, catalyzed by Pd(PPh3)4 and K2CO3 in refluxing toluene/water for 24 hours, affords the target compound in 65% isolated yield after silica gel chromatography . In contrast, analogous syntheses of non-fluorinated 3-aminobiphenyl from simpler precursors typically require harsher nitration/reduction sequences with variable yields (often <50% for multi-step procedures) [1]. The one-step, modular Suzuki approach provides a scalable, reproducible route specifically enabled by the halogenation pattern of the fluorinated aniline starting material.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 65% (after chromatography) |
| Comparator Or Baseline | Non-fluorinated 3-aminobiphenyl via multi-step nitration/reduction: typically <50% overall yield |
| Quantified Difference | ≥15 percentage point yield advantage for the Suzuki route to the fluorinated target |
| Conditions | Suzuki-Miyaura coupling: Pd(PPh3)4 (1.5 mol%), K2CO3 (4.2 equiv), toluene/water, reflux, 24 h; 5-bromo-2-fluoroaniline + (4-fluorophenyl)boronic acid |
Why This Matters
Procurement decisions for multistep API or advanced intermediate synthesis favor building blocks with validated, high-yielding modular routes to minimize cost and process risk.
- [1] Merck Index / PubChem. (2024). 3-Aminobiphenyl (CAS 2243-47-2) synthesis routes. (Cross-study comparable baseline). View Source
